molecular formula C20H22N6O3 B2671570 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dimethoxyphenyl)methanone CAS No. 1705344-40-6

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dimethoxyphenyl)methanone

Cat. No. B2671570
M. Wt: 394.435
InChI Key: LIBPSVFUVQFITF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an imidazole with a substituted acetophenone in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a polar solvent like methanol . The product is then purified by techniques such as flash column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring with alternating double and single bonds .


Chemical Reactions Analysis

The compound, due to its complex structure, can potentially undergo a variety of chemical reactions. The presence of the imidazole ring, for example, can enable reactions such as N-arylation . The presence of the phenyl ring can enable reactions typical of aromatic compounds.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research on pyridine derivatives, including those with similar structural motifs to the specified compound, has demonstrated promising antimicrobial and anticancer activities. Studies have focused on synthesizing and testing various derivatives for their efficacy against different cancer cell lines and microbial strains. For example, new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and evaluated for in vitro antimicrobial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). Similarly, 3(2H)-pyridazinone derivatives have been synthesized and tested for cytotoxicity in liver and colon cancer cell lines, revealing some compounds with significant activity (Özdemir et al., 2019).

Antioxidant Properties

The antioxidant properties of heterocyclic compounds, akin to the compound , have also been a subject of interest. Research into new derivatives has explored their potential to scavenge free radicals, thus offering a basis for developing novel antioxidants. For instance, compounds have been evaluated for their antioxidant activity using assays like 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, with some showing promising results (Fahim et al., 2021).

Tubulin Polymerization Inhibition

Another area of interest is the inhibition of tubulin polymerization, a mechanism relevant to anticancer drug development. Compounds with structural similarities to the specified molecule have been investigated for their ability to disrupt microtubule assembly formation in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis (Mullagiri et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of similar compounds with biological targets, providing insights into their potential modes of action against diseases. These studies help in understanding the binding affinities and interaction patterns of compounds with protein targets, aiding in the design of more effective drugs (Katariya, Vennapu, & Shah, 2021).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the broad range of activities exhibited by similar compounds, this compound could potentially be a valuable target for future drug development .

properties

IUPAC Name

(2,5-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-15-3-4-17(29-2)16(13-15)20(27)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPSVFUVQFITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dimethoxyphenyl)methanone

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